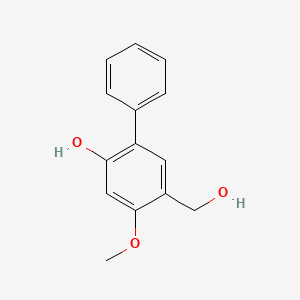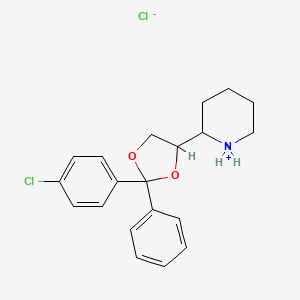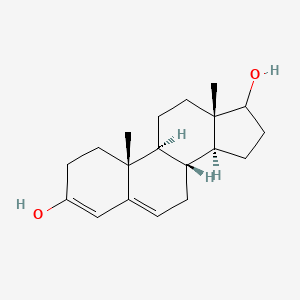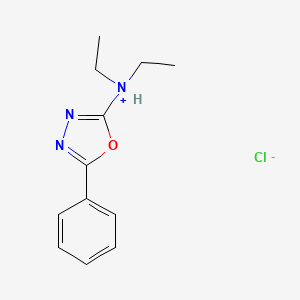
Phosphonothioic acid, methyl-, O-ethyl S-(2-(propylsulfinyl)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonothioic acid, methyl-, O-ethyl S-(2-(propylsulfinyl)ethyl) ester is an organophosphate compound with the molecular formula C8H19O3PS2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of methylphosphonothioic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the phosphorus atom.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of phosphonic acids or their derivatives.
Reduction: Reduction reactions can produce phosphine derivatives.
Substitution: Substitution reactions can result in the formation of various esters or amides.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It may be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It can be used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. For example, in biochemical studies, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting their activity and altering biochemical pathways.
Signal Transduction: It may interfere with signal transduction pathways, influencing cellular responses and functions.
Comparison with Similar Compounds
This compound is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester: This compound has a similar structure but with a different substituent on the sulfur atom.
O-Ethyl methylphosphonothioic acid: Another organophosphate compound with similar reactivity but different functional groups.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
53151-69-2 |
|---|---|
Molecular Formula |
C8H19O3PS2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
ethoxy-methyl-[2-[(S)-propylsulfinyl]ethoxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O3PS2/c1-4-7-14(9)8-6-11-12(3,13)10-5-2/h4-8H2,1-3H3/t12?,14-/m0/s1 |
InChI Key |
AKAIDSGISZHBII-PYMCNQPYSA-N |
Isomeric SMILES |
CCC[S@](=O)CCOP(=S)(C)OCC |
Canonical SMILES |
CCCS(=O)CCOP(=S)(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt](/img/structure/B15346852.png)
![4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B15346853.png)


![Titanium,dichlorobis[(1,2,3,4,5-h)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B15346869.png)

![Tris(4-chlorophenyl)[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B15346881.png)

![Sodium;[(oxido-oxo-sulfooxy-lambda6-sulfanylidene)amino]oxymethane](/img/structure/B15346886.png)
![Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate]](/img/structure/B15346893.png)


![2-[4-[2-(4-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 4-methylbenzoate;dihydrochloride](/img/structure/B15346925.png)
